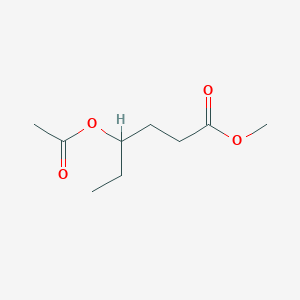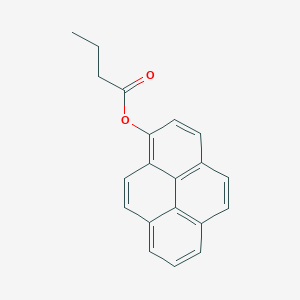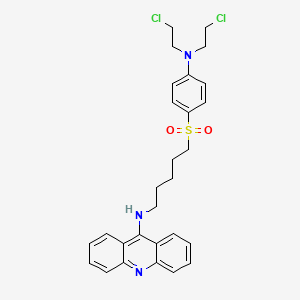
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acridine moiety, a sulfonyl group, and a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and related disciplines.
准备方法
The synthesis of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps:
Formation of the Acridine Core: This is usually achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves nucleophilic substitution reactions where the bis(2-chloroethyl)amino group is attached to the aromatic ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives of the original compound with modified functional groups.
科学研究应用
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving DNA interactions.
Medicine: Due to its potential cytotoxic properties, it is investigated for use in cancer research and as a potential chemotherapeutic agent.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- involves its interaction with biological macromolecules, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
相似化合物的比较
Similar compounds to 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- include:
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-: This compound has a thioether linkage instead of a sulfonyl group, which may alter its chemical reactivity and biological activity.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Mitoxantrone: An anthracenedione-based chemotherapeutic agent with structural similarities to acridine compounds.
The uniqueness of 9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)pentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
125173-80-0 |
|---|---|
分子式 |
C28H31Cl2N3O2S |
分子量 |
544.5 g/mol |
IUPAC 名称 |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O2S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)36(34,35)21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI 键 |
RJAWWUBFGUFERW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCS(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


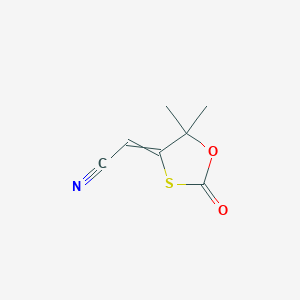


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
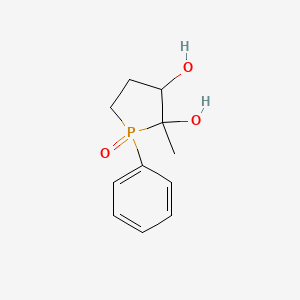
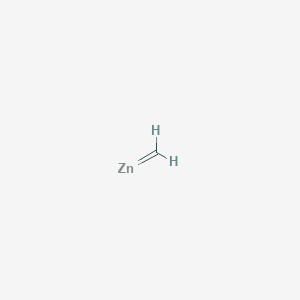
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
